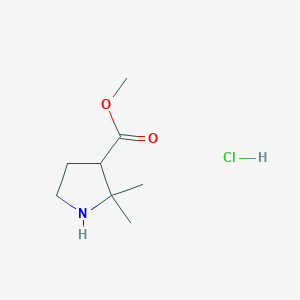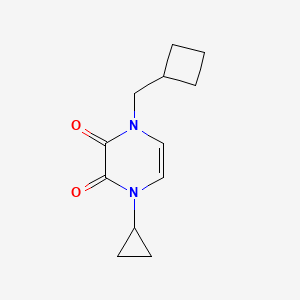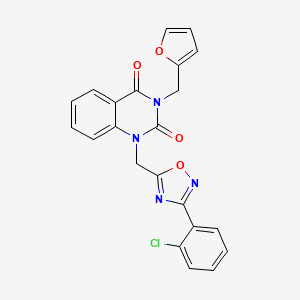
2,5-Diethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,5-Diethylpiperazine” is a derivative of piperazine, which is an organic compound featuring a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The molecular formula of “this compound” is C6H14N2 .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. For instance, one common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . A recent study has also reported the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a six-membered ring with two nitrogen atoms at opposite positions. The compound also contains two ethyl groups attached to the nitrogen atoms .
Chemical Reactions Analysis
Piperazine derivatives, including “this compound”, can participate in various chemical reactions. For example, a study has reported the templating effect of trans-2,5-dimethylpiperazine on the structural dimensionality of hybrid metal halides .
Applications De Recherche Scientifique
1. Pharmacokinetic Studies
2,5-Diethylpiperazine, identified as a derivative of diethylcarbamazine, plays a role in pharmacokinetic studies. Diethylcarbamazine, an antifilarial drug, shows significant microfilaricidal activity. The pharmacokinetics of this drug have been studied using gas chromatography methods for determining its concentration in biological fluids, such as blood samples. These studies are crucial for understanding the drug's behavior in the body, including absorption, distribution, metabolism, and excretion (Nene, Anjaneyulu, & Rajagopalan, 1998).
2. Binding Characteristics in Psychopharmacology
This compound derivatives have been explored in psychopharmacology, specifically in studying serotonin (5-HT) receptor binding characteristics. Research indicates their significant role in discerning the effects of different 5-HT receptor agonists, which are crucial for understanding the mechanisms of various psychiatric drugs and treatments (Glennon, Slusher, Lyon, Titeler, & Mckenney, 1986).
3. Chemical Synthesis and Organic Chemistry
In the field of organic chemistry, this compound derivatives play a key role as versatile organic substrates. They are used in synthesizing cyclic dipeptides consisting of didehydroamino acid moieties. These compounds are essential in a variety of addition reactions, potentially leading to the production of natural products and analogues, as well as precursors for interesting amino or keto acid derivatives (Liebscher & Jin, 1999).
4. Role in Antidepressant and Anxiolytic Properties
Research has also explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, which are closely related to this compound. These studies have shed light on the serotonergic and dopaminergic receptor activities of these compounds, revealing their potential for treating mental health disorders (Pytka et al., 2015).
5. Ecological Impact Studies
Although not directly involving this compound, related compounds such as atrazine (a triazine herbicide) have been studied for their ecological impacts. These studies are vital for understanding the environmental behavior of similar chemical structures and their potential ecological risks, especially in aquatic environments (Solomon et al., 1996).
Safety and Hazards
Orientations Futures
While specific future directions for “2,5-Diethylpiperazine” are not mentioned in the retrieved sources, research into piperazine derivatives continues to be an active field. For instance, studies are being conducted to explore the templating effects of piperazine derivatives on the structural dimensionality of hybrid metal halides . Such research could potentially lead to the development of new materials with unique properties.
Mécanisme D'action
Target of Action
It is known that piperazine, a related compound, acts as a gaba receptor agonist
Mode of Action
Piperazine, a structurally similar compound, binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . It is possible that 2,5-Diethylpiperazine may have a similar mode of action, but this needs to be confirmed by further studies.
Biochemical Pathways
A study has shown that escherichia coli can be engineered to synthesize 2,5-dimethylpyrazine, a similar compound, from l-threonine by reconstructing metabolic pathways and enhancing cofactors regeneration . This suggests that this compound might also be involved in similar biochemical pathways.
Result of Action
It is known that piperazine, a related compound, causes flaccid paralysis of the worm by interacting with muscle membrane gaba receptors . It is possible that this compound may have similar effects, but this needs to be confirmed by further studies.
Propriétés
IUPAC Name |
2,5-diethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-7-5-10-8(4-2)6-9-7/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAOVIBEPXQRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(CN1)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-N-(3-methoxyphenyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2443488.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(3-methoxyphenyl)methyl]propanediamide](/img/structure/B2443498.png)
![(E)-N-[3-(2-Oxoazetidin-1-yl)phenyl]-3-phenylsulfanylprop-2-enamide](/img/structure/B2443499.png)
![6-cyclopropyl-3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2443502.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2443503.png)
![4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B2443504.png)
![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2443505.png)


![1-(2-chlorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(3,5-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B2443510.png)